Quétiapine

Vue d'ensemble

Description

La quétiapine est un antipsychotique atypique principalement utilisé pour traiter la schizophrénie, le trouble bipolaire et le trouble dépressif majeur . Elle a été mise au point en 1985 et approuvée pour un usage médical aux États-Unis en 1997 . La this compound est connue pour ses effets sédatifs et est parfois utilisée en dehors de l'indication pour traiter les troubles du sommeil . Ce composé est commercialisé sous diverses marques, dont Seroquel .

Mécanisme D'action

Target of Action

Quetiapine is an atypical antipsychotic agent with a unique receptor-binding profile . It has moderate affinity for serotonin 2A receptors (HTR2A) and also exhibits antagonist activity at alpha1adrenergic, muscarinic, and histaminergic (HTH1) receptors . The blockade of dopamine type 2 (D2) receptors in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia .

Mode of Action

Quetiapine’s mode of action is believed to be through the antagonism of dopamine and serotonin receptors . It targets both positive and negative symptoms of schizophrenia . The blockade of DRD2 in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia, where increased dopamine levels are responsible for negative and positive symptoms, respectively . 5-HT2 and α2 receptor antagonism is related to quetiapine’s antidepressant activity, as well as noradrenaline transporter blockage by norquetiapine .

Biochemical Pathways

Quetiapine affects several biochemical pathways. It has been shown to inhibit nitric oxide and TNF-α release from IFN-γ-activated microglia without influencing neuronal survival, as well as to increase Cu,Zn-superoxide dismutase (SOD1) levels in vitro . Moreover, it has been found to influence the metabolism of quetiapine in human liver cell models .

Pharmacokinetics

Quetiapine has a bioavailability of 100% . It is metabolized in the liver via CYP3A4-catalysed sulfoxidation to its active metabolite norquetiapine . The elimination half-life is approximately 7 hours for the parent compound and 9–12 hours for the active metabolite, norquetiapine . About 73% of the dose is excreted as metabolites in urine and 21% is excreted in feces .

Result of Action

The molecular and cellular effects of quetiapine’s action are complex and multifaceted. It has been shown to have a high level of therapeutic efficacy and low risk of adverse effects during long-term treatment . It is well-tolerated and a suitable option for some patients with high sensitivity to other drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of quetiapine. The potential for quetiapine fumarate to bioaccumulate in aquatic organisms is low . These environmental factors may have implications for the pharmacokinetics and pharmacodynamics of quetiapine, potentially influencing its therapeutic efficacy and safety profile.

Applications De Recherche Scientifique

Quetiapine has a wide range of scientific research applications. In medicine, it is used to manage symptoms of schizophrenia, bipolar disorder, and major depressive disorder . It is also studied for its potential use in treating generalized anxiety disorder, post-traumatic stress disorder, and psychosis associated with Parkinson’s disease . In pharmacogenetics, research focuses on understanding how genetic variations affect individual responses to quetiapine, particularly the role of the CYP3A4 enzyme in its metabolism . Additionally, quetiapine’s effects on neurotransmitter receptors make it a valuable compound for studying the mechanisms of psychiatric disorders .

Analyse Biochimique

Biochemical Properties

Quetiapine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist at multiple neurotransmitter receptors, including serotonin (5-HT2A), dopamine (D2), histamine (H1), and adrenergic receptors. These interactions are crucial for its therapeutic effects. For instance, the blockade of 5-HT2A and D2 receptors is associated with its antipsychotic properties, while H1 receptor antagonism contributes to its sedative effects .

Cellular Effects

Quetiapine influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, quetiapine modulates neurotransmitter release and receptor activity, leading to changes in cell signaling pathways. It also impacts gene expression by altering the transcription of genes involved in neurotransmission and neuroplasticity. Additionally, quetiapine affects cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of quetiapine involves its binding interactions with neurotransmitter receptors and subsequent modulation of their activity. Quetiapine acts as an antagonist at serotonin (5-HT2A), dopamine (D2), histamine (H1), and adrenergic receptors. By blocking these receptors, quetiapine inhibits the binding of endogenous neurotransmitters, leading to a decrease in their signaling activity. This results in the therapeutic effects observed in patients with schizophrenia, bipolar disorder, and major depressive disorder .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of quetiapine change over time. The stability and degradation of quetiapine can influence its long-term effects on cellular function. Studies have shown that quetiapine is metabolized by the cytochrome P450 system, primarily by CYP3A4 and CYP2D6 enzymes. The half-life of quetiapine is approximately 7 hours, and its active metabolite, norquetiapine, contributes to its therapeutic effects. Long-term studies have demonstrated that quetiapine can lead to sustained improvements in symptoms of schizophrenia and bipolar disorder .

Dosage Effects in Animal Models

The effects of quetiapine vary with different dosages in animal models. At low doses, quetiapine exhibits sedative and hypnotic effects, primarily due to its antagonism of histamine (H1) receptors. At moderate doses, it exerts mood-stabilizing effects through its interactions with serotonin (5-HT2A) and dopamine (D2) receptors. At higher doses, quetiapine demonstrates antipsychotic activity by blocking multiple neurotransmitter receptors. High doses of quetiapine can also lead to adverse effects, such as sedation and metabolic disturbances .

Metabolic Pathways

Quetiapine is extensively metabolized in the liver by the cytochrome P450 system, with CYP3A4 and CYP2D6 being the primary enzymes involved. The metabolism of quetiapine involves oxidation, sulfoxidation, and hydroxylation reactions. The active metabolite, norquetiapine, is formed through the oxidation of quetiapine and contributes to its therapeutic effects. The metabolic pathways of quetiapine also involve phase II biotransformations, such as glucuronidation and sulfation .

Transport and Distribution

Quetiapine is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, with approximately 83% of the drug being bound. Quetiapine is distributed throughout the body, including the brain, where it exerts its therapeutic effects. The transport of quetiapine across cell membranes is facilitated by passive diffusion and active transport mechanisms. Additionally, quetiapine can accumulate in certain tissues, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of quetiapine is primarily within the cytoplasm and cell membranes. Quetiapine can interact with intracellular targets, such as enzymes and receptors, to exert its effects. It can also undergo post-translational modifications, such as phosphorylation, which can influence its activity and function. The subcellular localization of quetiapine is essential for its therapeutic effects and can impact its interactions with biomolecules .

Méthodes De Préparation

La synthèse de la quétiapine implique plusieurs étapes, à partir de la 2-(phénylthio)aniline disponible dans le commerce . Une méthode efficace implique une synthèse en un seul pot où la 2-(phénylthio)aniline réagit avec le triphosgène suivie d'une cyclisation en présence d'acide méthanesulfonique pour donner la dibenzo[b,f][1,4]thiazépin-11[10H]-one, un intermédiaire clé . Cet intermédiaire est ensuite transformé pour produire la this compound . Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté tout en minimisant l'utilisation de composés dangereux .

Analyse Des Réactions Chimiques

La quétiapine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs couramment utilisés dans ces réactions comprennent la triéthylamine, l'acétonitrile et le méthanol . Les principaux produits formés à partir de ces réactions comprennent des composés apparentés à la this compound, tels que la this compound N-oxyde et la this compound dihydrochlorure . Des méthodes de stabilité, telles que la CLHP-UV, sont souvent utilisées pour analyser ces réactions et garantir la qualité de la this compound dans les formulations pharmaceutiques .

Applications de la recherche scientifique

La this compound a un large éventail d'applications en recherche scientifique. En médecine, elle est utilisée pour gérer les symptômes de la schizophrénie, du trouble bipolaire et du trouble dépressif majeur . Elle est également étudiée pour son utilisation potentielle dans le traitement du trouble anxieux généralisé, du trouble de stress post-traumatique et de la psychose associée à la maladie de Parkinson . En pharmacogenétique, la recherche se concentre sur la compréhension de la manière dont les variations génétiques affectent les réponses individuelles à la this compound, en particulier le rôle de l'enzyme CYP3A4 dans son métabolisme . De plus, les effets de la this compound sur les récepteurs des neurotransmetteurs en font un composé précieux pour étudier les mécanismes des troubles psychiatriques .

Mécanisme d'action

Le mécanisme d'action de la this compound n'est pas entièrement compris, mais on pense qu'il implique l'antagonisme de plusieurs récepteurs de neurotransmetteurs . Dans la schizophrénie, les effets de la this compound seraient dus à l'antagonisme des récepteurs de la dopamine de type 2 (D2) et de la sérotonine 2A (5HT2A) . Dans le trouble bipolaire et le trouble dépressif majeur, la this compound et son métabolite actif, la northis compound, peuvent exercer leurs effets par le blocage des transporteurs de la norépinéphrine et des récepteurs de la sérotonine . La this compound possède également des propriétés antihistaminiques et alpha-bloquantes adrénergiques, contribuant à ses effets sédatifs .

Comparaison Avec Des Composés Similaires

La quétiapine est souvent comparée à d'autres antipsychotiques atypiques tels que la clozapine, l'olanzapine, la rispéridone, la ziprasidone, la paliperidone et l'aripiprazole . Bien que la this compound soit efficace pour réduire les symptômes de la schizophrénie et du trouble bipolaire, elle peut être légèrement moins efficace que la rispéridone et l'olanzapine . La this compound tend à provoquer moins d'effets secondaires tels que la prise de poids et les problèmes métaboliques par rapport à l'olanzapine . Ses propriétés sédatives la rendent également unique parmi les antipsychotiques atypiques .

Propriétés

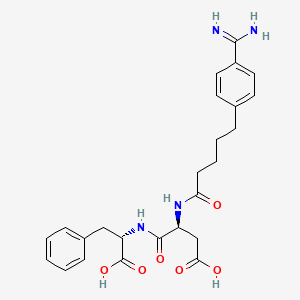

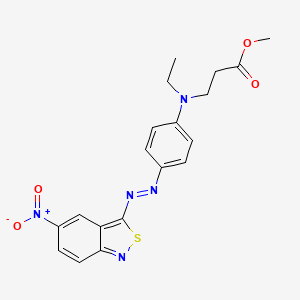

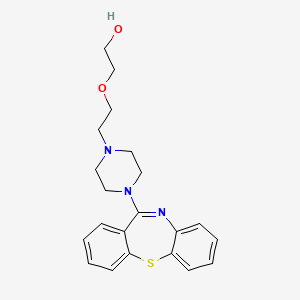

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2S/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URKOMYMAXPYINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023546 | |

| Record name | Quetiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quetiapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005021 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

556.5±60.0 | |

| Record name | Quetiapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Flash Point |

9.7 °C (49.5 °F) - closed cup | |

| Record name | QUETIAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

49.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666155 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

Although the mechanism of action of quetiapine is not fully understood, several proposed mechanisms exist. In schizophrenia, its actions could occur from the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. In bipolar depression and major depression, quetiapine's actions may be attributed to the binding of this drug or its metabolite to the norepinephrine transporter. Additional effects of quetiapine, including somnolence, orthostatic hypotension, and anticholinergic effects, may result from the antagonism of H1 receptors, adrenergic α1 receptors, and muscarinic M1 receptors, respectively., The therapeutic effects of antipsychotic drugs are thought to be mediated by dopaminergic blockade in the mesolimbic and mesocortical areas of the CNS, while antidopaminergic effects in the neostriatum appear to be associated with extrapyramidal effects. The apparently low incidence of extrapyramidal effects associated with quetiapine therapy suggests that the drug is more active in the mesolimbic than in the neostriatal dopaminergic system. In contrast to typical antipsychotic agents (e.g., chlorpromazine) but like other atypical antipsychotic drugs (e.g., clozapine), quetiapine does not cause sustained elevations in serum prolactin concentrations and therefore is unlikely to produce adverse effects such as amenorrhea, galactorrhea, and impotence., The exact mechanism of antipsychotic action of quetiapine has not been fully elucidated but may involve antagonism at serotonin type 1 (5-hydroxytryptamine [5- HT1A]) and type 2 (5-HT2A, 5-HT2C) receptors, and at dopamine (D1, D2) receptors. Current evidence suggests that the clinical potency and antipsychotic efficacy of both typical and atypical antipsychotic drugs generally are related to their affinity for and blockade of central dopamine D2 receptors; however, antagonism at dopamine D2 receptors does not appear to account fully for the antipsychotic effects of quetiapine. Results of in vivo and in vitro studies indicate that quetiapine is a comparatively weak antagonist at dopamine D2 receptors. Receptor binding studies show quetiapine is a weak antagonist at D1 receptors. Although their role in eliciting the pharmacologic effects of antipsychotic agents remains to be fully elucidated, dopamine D3, D4, and D5 receptors also have been identified; quetiapine possesses no affinity for the dopamine D4 receptor., Quetiapine exhibits alpha1- and alpha2-adrenergic blocking activity; blockade of alpha1-adrenergic receptors may explain the occasional orthostatic hypotension associated with the drug. Quetiapine also blocks histamine H1 receptors, which may explain the sedative effects associated with the drug. Quetiapine possesses little or no affinity for beta-adrenergic, gamma-aminobutyric acid (GABA), benzodiazepine, or muscarinic receptors., Recent neuroimaging and postmortem studies have reported abnormalities in white matter of schizophrenic brains, suggesting the involvement of oligodendrocytes in the etiopathology of schizophrenia. This view is being supported by gene microarray studies showing the downregulation of genes related to oligodendrocyte function and myelination in schizophrenic brain compared to control subjects. However, there is currently little information available on the response of oligodendrocytes to antipsychotic drugs (APDs), which could be invaluable for corroborating the oligodendrocyte hypothesis. In this study we found: (1) quetiapine (QUE, an atypical APD) treatment in conjunction with addition of growth factors increased the proliferation of neural progenitors isolated from the cerebral cortex of embryonic rats; (2) QUE directed the differentiation of neural progenitors to oligodendrocyte lineage through extracellular signal-related kinases; (3) addition of QUE increased the synthesis of myelin basic protein and facilitated myelination in rat embryonic cortical aggregate cultures; (4) chronic administration of QUE to C57BL/6 mice prevented cortical demyelination and concomitant spatial working memory impairment induced by cuprizone, a neurotoxin. These findings suggest a new neural mechanism of antipsychotic action of QUE, and help to establish a role for oligodendrocytes in the etiopathology and treatment of schizophrenia. | |

| Record name | Quetiapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | QUETIAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solid | |

CAS No. |

111974-69-7 | |

| Record name | Quetiapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111974-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quetiapine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111974697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quetiapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | quetiapine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quetiapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUETIAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BGL0JSY5SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUETIAPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quetiapine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005021 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174-176 | |

| Record name | Quetiapine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01224 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

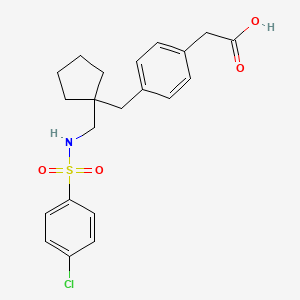

![N-[(4-bromophenyl)methyl]-4-chloro-N-(2-oxoazepan-3-yl)benzenesulfonamide](/img/structure/B1663497.png)

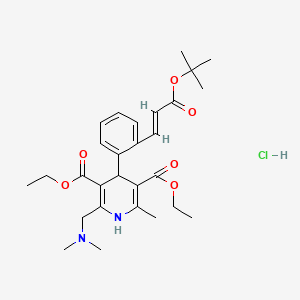

![8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B1663498.png)

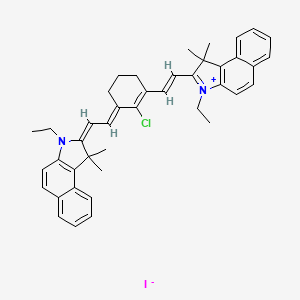

![2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid](/img/structure/B1663500.png)